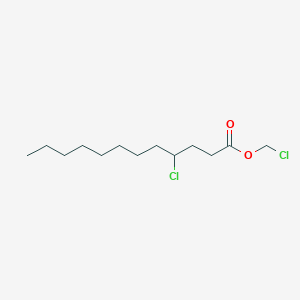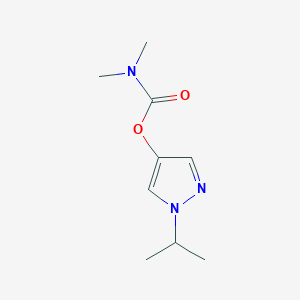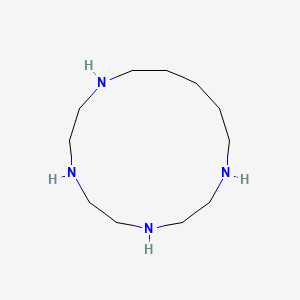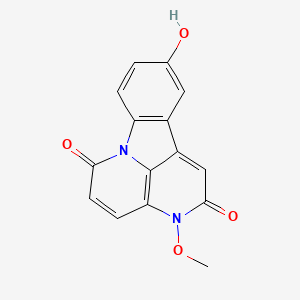
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxylamine group attached to the thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through nucleophilic substitution reactions, where a suitable hydroxylamine derivative reacts with the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.
Reduction: Reduction reactions may convert the hydroxylamine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Hydroxylamine Derivatives: Compounds such as hydroxylamine-O-sulfonic acid.
Uniqueness
The uniqueness of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other thiazole or hydroxylamine derivatives.
特性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-4(2)6-8-5(3)7(9-10)11-6/h4,6,10H,1-3H3/b9-7- |
InChIキー |
WQMSEEQMYYTEMC-CLFYSBASSA-N |
異性体SMILES |
CC\1=NC(S/C1=N\O)C(C)C |
正規SMILES |
CC1=NC(SC1=NO)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)


![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)





![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
